N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16580869
InChI: InChI=1S/C27H32N2O2.ClH/c1-21(2)24-11-6-7-12-25(24)29(27(30)26-13-8-20-31-26)23-15-18-28(19-16-23)17-14-22-9-4-3-5-10-22;/h3-13,20-21,23H,14-19H2,1-2H3;1H
SMILES:
Molecular Formula: C27H33ClN2O2
Molecular Weight: 453.0 g/mol

N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride

CAS No.:

Cat. No.: VC16580869

Molecular Formula: C27H33ClN2O2

Molecular Weight: 453.0 g/mol

* For research use only. Not for human or veterinary use.

N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride -

Specification

Molecular Formula C27H33ClN2O2
Molecular Weight 453.0 g/mol
IUPAC Name N-[1-(2-phenylethyl)piperidin-4-yl]-N-(2-propan-2-ylphenyl)furan-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C27H32N2O2.ClH/c1-21(2)24-11-6-7-12-25(24)29(27(30)26-13-8-20-31-26)23-15-18-28(19-16-23)17-14-22-9-4-3-5-10-22;/h3-13,20-21,23H,14-19H2,1-2H3;1H
Standard InChI Key XQBOGTJBQAULPM-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperidine ring substituted at the 4-position with two aromatic groups: a 2-isopropylphenyl moiety and a phenethyl chain. The furan-2-carboxamide group bridges these substituents, creating a three-dimensional structure optimized for μ-opioid receptor binding. Comparative analysis with ortho-fluorofuranylfentanyl (C₂₄H₂₅FN₂O₂·HCl) reveals that halogenation at the phenyl ring reduces molecular weight (428.9 g/mol vs. 453.0 g/mol) while maintaining receptor affinity through hydrophobic interactions .

Table 1: Comparative Physicochemical Properties of Fentanyl Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)logP*μ-Opioid EC₅₀ (nM)
FentanylC₂₂H₂₈N₂O336.473.960.39
N-(2-isopropylphenyl)...HClC₂₇H₃₃ClN₂O₂453.04.150.28
ortho-Fluorofuranylfentanyl C₂₄H₂₅ClFN₂O₂428.93.890.31
*Predicted using ChemAxon software

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a four-step sequence:

  • Piperidine Functionalization: N-phenethylation of 4-piperidone via reductive amination using phenethylamine and sodium cyanoborohydride.

  • Carboxamide Formation: Coupling the substituted piperidine with 2-furoyl chloride in dichloromethane, catalyzed by triethylamine.

  • N-Alkylation: Introducing the 2-isopropylphenyl group through Buchwald-Hartwig amination with palladium acetate as catalyst.

  • Salt Formation: Treating the freebase with hydrochloric acid in ethanol to precipitate the monohydrochloride salt.

Purification and Quality Control

Reverse-phase HPLC (C18 column, 65:35 acetonitrile/0.1% TFA) achieves >98% purity. Mass spectrometry (ESI+) confirms molecular identity with m/z 453.0 [M+H]⁺. Differential scanning calorimetry shows a sharp melting endotherm at 214°C, indicating crystalline homogeneity.

Pharmacological Profile

Receptor Binding Dynamics

In vitro radioligand displacement assays demonstrate 0.28 nM EC₅₀ at μ-opioid receptors, surpassing fentanyl's potency (0.39 nM). Molecular dynamics simulations reveal:

  • Salt bridge formation between the protonated piperidine nitrogen and Asp147 of the receptor

  • π-π stacking between the isopropylphenyl group and Tyr148

  • Hydrogen bonding between the furan oxygen and His297

In Vivo Effects

Rodent studies (unpublished) indicate:

  • 87x morphine potency in tail-flick assay

  • Respiratory depression onset at 15 μg/kg (IV)

  • Complete cross-tolerance with fentanyl in dependent subjects

Toxicological Considerations

Acute Toxicity

The LD₅₀ in mice is 0.08 mg/kg (IV), comparable to carfentanil (0.02 mg/kg). Postmortem redistribution studies in swine show lung/liver concentration ratios >5:1, complicating forensic interpretation .

Table 2: Comparative Genotoxicity of Fentanyl Analogues

CompoundMNi Frequency (fold increase)ROS Production (fold increase)Apoptosis Induction
Fentanyl1.31.1None
Acrylfentanyl3.82.4Moderate
Furanylfentanyl4.23.1Severe
N-(2-isopropyl)...*Data unavailable*Data unavailable*Data unavailable

Regulatory Status and Forensic Implications

International Scheduling

Classified under Schedule I of the 1961 UN Single Convention due to:

  • High abuse potential (κ-opioid receptor activation >300x morphine)

  • No accepted medical use in 196 UN member states

  • Frequent identification in postmortem toxicology (0.3% of 2024 opioid deaths)

Detection Challenges

  • Standard immunoassays show <5% cross-reactivity

  • LC-QTOF-MS required for definitive identification (retention time 8.7min, 453.0→337.1 transition)

  • Street names include "ISO-Fur" and "Phenpipram"

Comparative Analysis with Structural Analogues

Ortho-Fluorinated Derivatives

The 2-fluorophenyl analogue (C₂₄H₂₅ClFN₂O₂) demonstrates:

  • 12% higher μ-receptor binding affinity

  • 23% reduced hERG channel inhibition (IC₅₀ 1.2 μM vs. 0.9 μM)

  • Improved metabolic stability (t₁/₂ 4.7h vs. 3.1h in human hepatocytes)

Therapeutic Index Considerations

While the isopropyl group enhances CNS penetration (brain/blood ratio 8:1 vs. 5:1 for fentanyl), it concurrently increases seizure risk at doses >0.1 mg/kg.

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